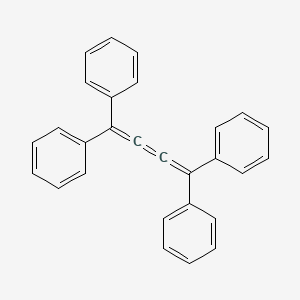

Tetraphenylbutatriene

Description

Historical Context and Academic Significance of Tetraphenylbutatriene in Organic Chemistry

The first reported synthesis of a butatriene derivative was that of this compound in 1921, marking a significant milestone in the study of cumulenic systems. wikipedia.orgualberta.ca Over the years, various synthetic methods have been developed for butatrienes, with a common approach being the reductive coupling of a geminal dihalovinylidene. wikipedia.org For instance, in 1977, the synthesis of this compound was achieved through the homocoupling of 2,2-diphenyl-1,1,1-tribromoethane using elemental copper in dimethylformamide. wikipedia.org Other methods include the reaction of metallic copper with the corresponding gem-dibromoalkene or a trihalogenated precursor. researchgate.net The academic significance of this compound and other cumulenes lies in their unique π-conjugation and their structural relationship to carbyne, a theoretical one-dimensional allotrope of carbon. researchgate.net These molecules serve as important models for understanding the properties of extended π-systems and have been a subject of interest for over a century. mdpi.com

Fundamental Structural Principles of Cumulenes with Specific Reference to Butatrienes

The structure of cumulenes is defined by a chain of sp-hybridized carbon atoms, which imparts a rigid, linear geometry to the molecule, comparable to that of polyynes. wikipedia.orgmatanginicollege.ac.in This rigidity is a direct consequence of the internal carbon atoms forming two perpendicular π-bonds with their neighbors. wikipedia.org

Cumulenes are compounds that feature a sequence of adjacent double bonds. matanginicollege.ac.in The central carbon atoms in a cumulene chain are sp-hybridized, forming two sigma bonds and two pi bonds. matanginicollege.ac.in This hybridization results in a linear arrangement of the carbon atoms. matanginicollege.ac.in The rigidity of the cumulene structure is a key characteristic, distinguishing them from more flexible alkanes and alkenes. wikipedia.orgmatanginicollege.ac.in

The stereochemistry of cumulenes is determined by the number of consecutive double bonds. wikipedia.org Cumulenes with an odd number of double bonds, such as butatriene (which has three), have a planar geometry at the terminal substituents. matanginicollege.ac.invaia.com This planarity allows for the possibility of cis-trans isomerism if the substituents on the terminal carbons are different. wikipedia.orgvaia.com

In contrast, cumulenes with an even number of double bonds have substituents at the ends that lie in perpendicular planes. matanginicollege.ac.instackexchange.com This non-planar arrangement can lead to axial chirality, a type of stereoisomerism where the molecule is chiral but does not have a traditional chiral center. wikipedia.orgstackexchange.com For a cumulene with an even number of double bonds to be chiral, the substituents on each terminal carbon must be different. stackexchange.com

| Number of Double Bonds | Geometry of Terminal Substituents | Potential Isomerism |

|---|---|---|

| Odd (e.g., Butatriene) | Planar | Cis-Trans Isomerism |

| Even (e.g., Allene) | Perpendicular | Axial Chirality (Enantiomerism) |

Current Research Trajectories and Broader Academic Interest in this compound

Current research on this compound and other cumulenes is driven by their potential applications in materials science and organic electronics. cnism.itchemblink.com Scientists are exploring these molecules for their unique optoelectronic properties, which can be tailored by modifying the length of the cumulene chain and the nature of the end-capping groups. cnism.it

This compound has been successfully used as the active layer in organic field-effect transistors (OFETs), demonstrating its potential as a solution-processable molecular semiconductor. depositolegale.iteuropean-mrs.com Researchers are actively working to optimize the performance of these devices by controlling the thin-film morphology and device architecture. polimi.it The study of charge-transfer effects in cumulenes is another active area of research, with intriguing possibilities such as switching between a polyynic and a cumulenic structure through doping. cnism.it Furthermore, the unique electronic structure of cumulenes, including the potential for helical molecular orbitals in certain derivatives, continues to be a subject of theoretical and experimental investigation. mdpi.comacs.orgacs.org

Structure

2D Structure

Propriétés

Numéro CAS |

1483-68-7 |

|---|---|

Formule moléculaire |

C28H20 |

Poids moléculaire |

356.5 g/mol |

Nom IUPAC |

1,4,4-triphenylbuta-1,2,3-trienylbenzene |

InChI |

InChI=1S/C28H20/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H |

Clé InChI |

UTFCSPSMCNNRAK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=C=C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Synthetic Methodologies for Tetraphenylbutatriene and Advanced Butatriene Systems

Classical and Pioneering Synthetic Routes to Tetraphenylbutatriene

Early methods for the synthesis of this compound laid the groundwork for cumulene chemistry, primarily relying on reductive coupling and metal-mediated reactions.

Reductive coupling of dihaloalkenes has been a foundational strategy for forming the double bonds of butatriene systems. For instance, the palladium-catalyzed Negishi cross-coupling of 1-fluoro-1-haloalkenes with primary alkylzinc bromides has been shown to produce multisubstituted fluoroalkenes. nih.gov While this specific example focuses on fluoroalkenes, the underlying principle of coupling halogenated precursors is relevant. A common side reaction in these couplings is the reductive homocoupling of the dihalide components, which can lead to the formation of butadiene derivatives. nih.gov Transition-metal-free reductive coupling reactions have also been developed, such as the reaction between tosylhydrazones and allenylboronic acids, which yields tetra- and pentasubstituted conjugated dienes. nih.gov

Copper-mediated reactions have proven effective in the synthesis of various unsaturated systems. While direct synthesis of this compound via this method is less commonly cited in recent literature, copper catalysis is widely used for forming carbon-carbon and carbon-heteroatom bonds. For example, copper-catalyzed reactions have been employed in the synthesis of N-alkenyl-α,β-unsaturated nitrones and in trifluoromethylselenolation reactions. nih.govdoaj.orgbeilstein-journals.org The Chan-Lam reaction, a copper-mediated cross-coupling, is a notable example of the versatility of copper in forming new bonds. nih.govdoaj.org A novel synthesis of butatriene derivatives has been achieved through the reaction of 3-bromo-3-alken-1-ynes with organocopper(I) species. documentsdelivered.com

Contemporary and Emerging Synthetic Approaches for Butatrienes

Modern synthetic chemistry has introduced more advanced and versatile methods for constructing butatriene frameworks, often utilizing specialized building blocks and catalytic systems.

Acetylenic compounds are fundamental building blocks in the synthesis of more complex unsaturated molecules. Nickel catalysis, for example, enables the synthesis of vinyl-substituted alcohols using acetylene (B1199291) as a simple C2 synthon. rsc.org This approach involves the formation of a 5-membered oxa-metallacycle intermediate. rsc.org The use of bifunctional building blocks in an iterative cross-coupling strategy has been demonstrated as a powerful method for constructing polyene motifs. nih.gov This highlights the potential of using well-designed acetylenic and olefinic precursors for the systematic synthesis of cumulenic structures. The development of versatile building blocks is crucial for advancing these synthetic strategies. mdpi.comnih.gov

A more recent and innovative approach involves the synthesis of butatriene derivatives through the reduction of alkynyl-bridged diboryl compounds. nih.govacs.org This strategy has been used to create a series of bis-cycloborate olefin and butatriene derivatives. nih.govacs.org For example, the two-electron reduction of 1,8-bis{[2-(dimesitylboranyl)phenyl]ethynyl}naphthalene unexpectedly yielded a bis-cycloborate butatriene. nih.gov The reaction mechanisms, including radical cyclization and the formation of the butatriene structure, have been discussed in the literature. nih.gov This method offers a unique entry into complex butatriene systems under reductive conditions. nih.govacs.org

| Precursor Compound | Reductant | Key Product | Reference |

| 1,2-bis[2-(dimesitylboranyl)phenyl]ethyne | Na | Bis-cycloborate olefin / Diborate-bridged stilbene | nih.govacs.org |

| 1,8-bis{[2-(dimesitylboranyl)phenyl]ethynyl}naphthalene | Not specified | Bis-cycloborate butatriene | nih.gov |

Dimerization and cascade polymerization reactions represent a sophisticated strategy for constructing complex and polymeric butatriene-containing structures. An unexpected dimerization/polymerization sequence of C3 propargylic electrophiles has been catalyzed by copper to synthesize polydiynes. researchgate.net Cascade polymerization, which involves a series of intramolecular reactions, has been utilized to create fully conjugated polyenynes from multialkynes. researchgate.netresearchgate.net These reactions can be controlled to produce polymers with well-defined structures. researchgate.netnih.gov For instance, controlled radical ring-opening polymerization of vinylidenecyclopropanes, which act as butatriene homologues, can lead to alkyne-based polymers. researchgate.net Cascade reactions provide an efficient pathway to complex molecules by forming multiple bonds in a single synthetic operation. nih.govnih.gov

| Monomer Type | Polymerization Method | Resulting Polymer Structure | Reference |

| Multialkynes | Cascade Metathesis and Metallotropy | Conjugated Polyenynes | researchgate.net |

| Vinylidenecyclopropanes | Controlled Radical Ring-Opening | Alkyne-based backbone | researchgate.net |

| Propargylic Electrophiles | Cu-catalyzed Condensation Polymerization | Polydiynes | researchgate.net |

Development of Stereoselective and Regioselective Synthesis Strategies for Substituted Butatrienes

The synthesis of substituted butatrienes presents significant challenges in controlling stereochemistry and regiochemistry. The cumulative double bonds of the butatriene core create the potential for axial chirality when substitution patterns are appropriate (an A-B-C=C=C=C-D-E type structure), as well as E/Z isomerism in more complex systems. Consequently, the development of synthetic methodologies that can selectively produce a single stereoisomer or regioisomer is of paramount importance for their application in materials science and organic synthesis. Research in this area has focused on leveraging transition-metal catalysis, chiral auxiliaries, and specific reagent-controlled reactions to dictate the spatial arrangement of substituents.

Diastereoselective and Regioselective Strategies

The control of diastereoselectivity and regioselectivity is crucial for synthesizing structurally defined butatrienes, particularly those with multiple substituents. Transition-metal catalysis has emerged as a powerful tool for achieving high levels of control.

One notable example is the regio- and stereocontrolled dimerization of terminal alkynes. The use of ruthenium catalysts has been shown to produce (Z)-1,4-disubstituted butatrienes with high selectivity. acs.org For instance, the dimerization of tert-butylacetylene catalyzed by a ruthenium complex proceeds via a mechanism involving alkynyl-vinylidene coupling and subsequent rearrangement of the metal-bound C4 unit to yield the (Z)-isomer specifically. acs.org

Hydroboration has also been employed as a method for the stereoselective synthesis of partially substituted 1,2,3-butatriene (B1194048) derivatives. acs.org This approach allows for the controlled addition of boron and hydrogen across a triple bond in a precursor molecule, setting the stage for subsequent stereospecific reactions to form the butatriene system.

Another strategy involves the reaction of 2H-pentachlorobutadiene with thiolates, which can lead to various thio-substituted butadienes. researchgate.net Treatment of the resulting tris(thio)-substituted butadienes with potassium tert-butoxide can generate tris(thio)-substituted butatrienes. researchgate.net The regiochemical outcome of the initial thiolation is critical in determining the final substitution pattern of the butatriene product.

The table below summarizes key findings in the regioselective and diastereoselective synthesis of butatriene systems.

| Reactant(s) | Catalyst/Reagent | Conditions | Product | Key Outcome(s) | Reference |

|---|---|---|---|---|---|

| tert-Butylacetylene | Ruthenium complex | Dimerization | (Z)-1,4-di-tert-butylbutatriene | High stereoselectivity for the (Z)-isomer. | acs.org |

| Tris(thio)-substituted butadienes | Potassium tert-butoxide | Elimination | Tris(thio)-substituted butatrienes | Formation of the butatriene core from a butadiene precursor. | researchgate.net |

| 1,3-Butadiyne-derived Zirconacyclocumulenes and Aldehydes | - | Addition | cis- uwindsor.caCumulenols | Highly stereoselective synthesis of trisubstituted cis- uwindsor.cacumulenols. | acs.org |

Enantioselective Strategies for Axially Chiral Butatrienes

The synthesis of axially chiral butatrienes, which lack a stereocenter but are chiral due to non-planar substituent arrangements, is a significant area of research. These methods aim to produce an excess of one enantiomer over the other, quantified by the enantiomeric excess (ee). The principles of asymmetric synthesis, which convert an achiral unit into a chiral one to produce unequal amounts of stereoisomers, are central to these strategies. uwindsor.cayoutube.com

Catalytic asymmetric synthesis is a premier approach for constructing all-carbon quaternary stereocenters and, by extension, axially chiral systems. nih.gov This often involves the use of transition metals paired with chiral ligands. nih.gov While direct catalytic asymmetric synthesis of this compound itself is not relevant due to its symmetry, the methodologies developed for substituted, chiral butatrienes are highly significant.

Phosphine-catalyzed reactions have been successfully applied to the asymmetric construction of axially chiral tetrasubstituted allenes, which are structurally related to butatrienes. nih.gov For example, a one-pot procedure combining a [2+2] annulation of yne-enones with sulfamate-derived cyclic imines, followed by a reduction/isomerization/ring-opening sequence, can provide axially chiral tetrasubstituted allenes in high yields and with up to 91% ee. nih.gov Such strategies highlight the potential for phosphine (B1218219) catalysis in controlling axial chirality in cumulene systems.

Nickel-catalyzed propargylic substitution reactions have also been established as an efficient route to construct axially chiral phosphoryl allenes, demonstrating the power of transition metals in forging the chiral axis with high enantioselectivity. nih.gov These methods often tolerate a broad range of functional groups, making them versatile for synthesizing complex molecules. organic-chemistry.org

The table below details selected research findings on the enantioselective synthesis of axially chiral allenes and related cumulenes, which are foundational for advanced butatriene systems.

| Reactant(s) | Catalyst/Reagent | Reaction Type | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Yne-enones and Sulfamate-derived cyclic imines | Chiral Phosphine | [2+2] Annulation and Ring-Opening | Axially chiral tetrasubstituted allenes | 56-90% | Up to 91% | nih.gov |

| γ-Disubstituted allyl halides and Aldehydes | Sulfonamide/oxazoline chromium complex | Asymmetric allylation | α-Homoallylic alcohols with quaternary carbons | - | Up to 91% | organic-chemistry.org |

| Racemic bisphosphine ligands or chiral P,N-ligands | Nickel Catalyst | Propargylic substitution | Axially chiral phosphorus-containing allenes | High | High | nih.gov |

Advanced Spectroscopic Characterization of Tetraphenylbutatriene and Its Analogs

Electronic Absorption and Luminescence Spectroscopy of Tetraphenylbutatriene

The photophysical properties of this compound (TPB), a-cumulene, are dictated by its unique electronic structure, which features a linear chain of sp-hybridized carbon atoms. Understanding its interaction with light through electronic absorption and luminescence spectroscopy provides a window into its excited state behavior.

The electronic absorption spectrum of this compound in condensed phases is characterized by broad, structured bands. This structure arises from vibronic coupling, where electronic transitions are simultaneously accompanied by changes in the vibrational energy levels of the molecule. Calculations based on time-dependent density functional theory (TDDFT) are often employed to simulate and interpret these spectra.

The main absorption bands in organic π-systems like TPB are typically assigned to π–π* transitions. The vibronic structure observed in these bands can be analyzed within the Franck-Condon approximation for strongly allowed transitions. This principle states that the intensity of a vibronic transition is proportional to the overlap between the vibrational wavefunctions of the ground and excited electronic states. The observed progression of peaks corresponds to transitions to different vibrational levels of the excited electronic state. In cases of weakly allowed or forbidden transitions, Herzberg-Teller coupling mechanisms may also contribute to the observed spectral features. The specific origins of the absorption bands are rooted in transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other nearby frontier orbitals, with the phenyl groups playing a significant role in modulating the energies of these orbitals.

Upon photoexcitation, this compound is promoted to one of several singlet excited states (S₁, S₂, etc.). The nature and dynamics of these states are critical to its photochemistry. The potential energy landscape, which describes the energy of the molecule as a function of its geometry, dictates the pathways for relaxation and reaction from these excited states.

Theoretical methods like TDDFT can be used to construct potential energy curves for the excited states by adding the vertical transition energy to the ground-state energy for various molecular geometries. For this compound, a key feature of the excited state landscape is the presence of pathways that lead to rapid, non-radiative decay. Spectroscopic signatures of these excited states are often transient. For instance, after initial excitation, signals corresponding to excited-state absorption (ESA) and stimulated emission (SE) can be detected using ultrafast techniques. The decay of these signals over time provides direct information about the lifetime of the excited states. The connection between molecular motion, such as phenyl group rotation, and the very short excited-state lifetime suggests that the decay is mediated by a conical intersection or a similar vibronic mechanism, which provides an efficient pathway back to the ground state.

A full characterization of the electronic transitions in this compound requires determining the orientation of the transition dipole moments within the molecular frame. This is achieved through polarized absorption and emission spectroscopy, often performed on molecules oriented in a stretched polymer film. By measuring the absorption of polarized light relative to the orientation axis, the direction of the transition moment can be determined.

For cumulenes, the symmetry of the molecule plays a crucial role. Odd cumulenes like this compound have a planar geometry and non-helical orbitals. The electronic transitions are assigned based on their polarization relative to the principal axes of the molecule. For example, transitions may be polarized along the long axis of the cumulene chain or perpendicular to it. These experimental polarization measurements, combined with quantum chemical calculations, allow for the definitive assignment of the symmetry of the excited states (e.g., A_g, B_u) involved in the absorption spectrum.

Electron Spin Resonance (ESR) Spectroscopy of this compound Radical Anions

For the this compound radical anion, the unpaired electron would be delocalized over the entire π-system, which includes the butatriene backbone and the four phenyl rings. This extensive delocalization would result in a complex hyperfine structure due to the coupling of the electron spin with the nuclear spins of the numerous protons. The McConnell relation (a = Qρ) suggests that the proton hyperfine coupling constant (a) is proportional to the spin density (ρ) on the carbon atom to which the proton is attached. uky.edu Therefore, the magnitude of the hyperfine splittings would map the spin density distribution in the singly occupied molecular orbital (SOMO). uky.edu

Theoretical calculations, such as those based on Hückel or Density Functional Theory (DFT) methods, would be crucial in predicting the spin density distribution and assigning the experimental hyperfine coupling constants. mdpi.comnih.gov By analogy with the butadiene radical anion, significant spin density is expected on the terminal carbons of the butatriene chain, with smaller densities on the inner carbons. uky.edu The spin density on the phenyl rings would be distributed across the ortho, meta, and para positions, leading to multiple distinct hyperfine coupling constants.

X-ray Diffraction and Electron Density Distribution Studies of this compound

The molecular structure and electron density distribution of this compound have been meticulously investigated using low-temperature X-ray diffraction. A seminal study conducted at -160°C provided precise details of the molecular geometry and the nature of the chemical bonds within the cumulene system. ulisboa.pt

The crystal structure was determined to be in the space group Pī with two molecules per unit cell. The low-temperature conditions allowed for a more accurate determination of the electron density distribution by minimizing thermal motion. The molecule itself is not planar; the four phenyl rings are twisted out of the plane of the butatriene chain by angles of 27.9°, 27.4°, 41.8°, and 38.5°. ulisboa.pt The molecule exhibits approximate 222 symmetry. ulisboa.pt

A key finding from this study is the variation in the carbon-carbon bond lengths along the butatriene backbone. The central C=C bond is significantly shorter (1.260 Å) than the outer C=C bonds (1.348 Å). ulisboa.pt The analysis of the deformation electron density, which represents the redistribution of electron density upon bond formation, revealed that the π-lobes of the adjacent C=C bonds in the butatriene skeleton are mutually perpendicular. ulisboa.pt This is a characteristic feature of cumulenes with an odd number of carbon atoms in the chain. Furthermore, the electron density maps showed clear π-character in the aromatic C=C bonds, while the exocyclic C-C bonds connecting the phenyl rings to the butatriene chain appeared to be purely σ-bonds. ulisboa.pt

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 10.035 (3) |

| b (Å) | 10.458 (4) |

| c (Å) | 9.978 (3) |

| α (°) | 105.04 (4) |

| β (°) | 105.27 (3) |

| γ (°) | 92.17 (3) |

| Z | 2 |

The solid-state photodimerization of this compound has been a subject of interest, and the structure of the resulting photodimer has been reassessed. elsevierpure.comchemicalbook.com Early work on the photochemistry of crystalline cumulenes led to the characterization of a photodimer. However, a subsequent re-examination of the reaction and the product's structure led to a revised assignment. elsevierpure.comchemicalbook.com This reassessment was crucial for understanding the topochemical principles governing the solid-state reactivity of cumulenes. The stereochemistry of the photodimer is dictated by the packing of the monomer molecules in the crystal lattice. For a photodimerization reaction to occur in the solid state, the reactive double bonds of adjacent molecules must be parallel and within a certain proximity, typically around 4 Å. The initial structural assignment of the photodimer was later corrected based on further crystallographic and chemical evidence, highlighting the complexities that can arise in solid-state reactions and the importance of thorough structural analysis. elsevierpure.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including derivatives of this compound. While specific, detailed NMR data for a wide range of this compound derivatives are not extensively documented in readily accessible literature, the principles of NMR spectroscopy allow for predictions of their spectral features.

In the ¹H NMR spectrum of a this compound derivative, the protons on the phenyl rings would give rise to signals in the aromatic region, typically between 7.0 and 8.0 ppm. docbrown.info The exact chemical shifts and coupling patterns would depend on the substitution pattern on the phenyl rings. Symmetrically substituted derivatives would exhibit simpler spectra due to the chemical equivalence of certain protons.

The ¹³C NMR spectrum would provide valuable information about the carbon skeleton. The sp-hybridized carbons of the butatriene chain would have characteristic chemical shifts. Generally, the chemical shifts of cumulenic carbons appear in a specific region of the ¹³C NMR spectrum. For comparison, the sp² carbons of the phenyl rings would resonate in the range of approximately 120-150 ppm. docbrown.info The quaternary carbons, both in the phenyl rings and at the points of attachment to the butatriene chain, would also have distinct chemical shifts and would typically show weaker signals.

For a hypothetical this compound molecule, one would expect to see signals for the butatriene carbons and the phenyl carbons. Due to the symmetry of the parent molecule, the number of distinct signals would be less than the total number of carbon atoms. For instance, the two central carbons of the butatriene chain would be chemically equivalent, as would the two terminal carbons. Similarly, the phenyl carbons would show a limited number of signals corresponding to the ipso, ortho, meta, and para positions. Any substitution on the phenyl rings would break this symmetry and lead to a more complex spectrum with a greater number of signals, providing key information for structural determination.

Computational and Theoretical Investigations of Tetraphenylbutatriene

Quantum Chemical Methodologies (DFT, ab initio, Semi-empirical) Applied to Tetraphenylbutatriene

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the properties of complex organic molecules like this compound. These methods offer a favorable balance between computational cost and accuracy, enabling detailed exploration of molecular geometries, electronic structures, and reaction pathways. Methodologies such as DFT, with functionals like B3LYP, are frequently employed to optimize molecular structures and predict a wide range of properties.

The first step in the theoretical characterization of this compound is the determination of its most stable three-dimensional structure through geometry optimization. Using DFT methods, researchers can calculate the equilibrium geometry of the molecule in its ground electronic state (S₀).

For this compound, computational studies have revealed a non-planar structure in its ground state. The optimization of its geometry on the S₀ potential energy surface shows that the phenyl groups are twisted relative to the cumulene backbone. This twist is characterized by a significant dihedral angle; the optimized phenyl group torsion angle is approximately 32°. This deviation from planarity is a critical feature of its structure, arising from the steric hindrance between the phenyl groups, which prevents a fully planar conformation. This twisting has profound implications for the molecule's electronic properties and excited-state dynamics.

The electronic structure is intimately linked to this geometry. The twisted conformation reduces the extent of π-conjugation between the phenyl rings and the central butatriene core. This, in turn, influences the distribution of electron density and the energies of the molecular orbitals.

Below is a table summarizing the key structural parameters that are typically determined through DFT-based geometry optimization.

| Parameter | Description | Typical Method |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | DFT (e.g., B3LYP/6-31G(d)) |

| Bond Angles (°) | The angle formed between three connected atoms. | DFT (e.g., B3LYP/6-31G(d)) |

| Dihedral Angles (°) | The angle between two intersecting planes, crucial for defining molecular conformation. | DFT (e.g., B3LYP/6-31G(d)) |

| Point Group Symmetry | A classification of the molecule's symmetry properties. | DFT (e.g., B3LYP/6-31G(d)) |

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict and explain the chemical reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor or acceptor.

The HOMO, being the outermost orbital containing electrons, represents the molecule's ability to donate electrons in a reaction (nucleophilicity). Conversely, the LUMO is the lowest energy orbital that can accept electrons, thus governing the molecule's electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.govarxiv.org A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap implies higher stability. nih.gov

The analysis of the HOMO-LUMO gap and other related quantum chemical descriptors provides valuable insights into the molecule's reactivity profile. These descriptors can be calculated from the HOMO and LUMO energy values.

The table below defines several global reactivity descriptors derived from FMO analysis.

| Descriptor | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. A higher value indicates greater reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance of a molecule to change its electron distribution. Hard molecules have large gaps. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

Excited State Calculations and Photophysical Properties of this compound

The interaction of this compound with light leads to the population of electronic excited states, initiating a cascade of photophysical processes. Computational methods are essential for mapping these processes, which often occur on ultrafast timescales and are difficult to probe experimentally.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for studying the excited states of medium to large-sized organic molecules. researchgate.net It allows for the efficient calculation of vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in the molecular geometry. These calculations are crucial for interpreting experimental absorption spectra.

In the study of this compound, TD-DFT has been employed to calculate the vertical transition energies. This involves solving the TD-DFT equations to find the poles of the frequency-dependent density-density response, which correspond to the exact excitation energies. researchgate.net The results from these calculations, including the calculated oscillator strengths, provide a theoretical absorption spectrum that can be compared with experimental data. For many organic molecules, TD-DFT can achieve a mean accuracy of about 0.3 eV for vertical excitation energies. researchgate.net

Molecules with multiple unpaired electrons, or the potential for them, are known as diradicals. Their electronic structure is characterized by the energy difference between their singlet (spins paired) and triplet (spins parallel) states. nih.govrsc.org This singlet-triplet energy gap (ΔEST = ES – ET) is a fundamental property that provides direct information on the electron exchange interaction and is essential for understanding the molecule's diradical character. nih.govrsc.org

For cumulenes, a ground-state biradical character has been suggested. The diradical character, often denoted by 'y', can be computationally estimated from the occupation number of the lowest unoccupied natural orbital (LUNO) in symmetry-broken DFT calculations. nih.govresearchgate.net A value of y close to 1 indicates a pure diradical, while a value near 0 represents a closed-shell species. Molecules with intermediate diradical character are often described as a resonance hybrid of diradical and quinoidal structures. nih.gov A small ΔEST value can lead to a thermally accessible triplet state, which has significant implications for the molecule's magnetic and photophysical properties. nih.gov

The photophysical fate of an excited molecule is governed by the topography of its potential energy surfaces (PES). A PES is a multidimensional surface that represents the energy of the molecule as a function of its geometry. Computational methods like TD-DFT can be used to construct PES curves along specific reaction coordinates, such as bond rotations.

For this compound, the intramolecular torsional dynamics of the phenyl groups are of paramount importance. Theoretical modeling has shown that upon photoexcitation, the molecule undergoes significant geometrical relaxation. The key process identified as the primary excited-state quenching mechanism is the planarization of the phenyl groups.

Calculations of the ground state potential energy curve for the rotation of a single phenyl group reveal the energy landscape associated with this motion. In the excited state, there is a driving force for the phenyl rings to become more planar with the cumulene core to increase conjugation. This torsional motion facilitates rapid relaxation from the initial excited state to a hot ground state on a picosecond timescale. This process can occur through a conical intersection or other vibronic coupling mechanisms. By computationally modeling these potential energy surfaces, researchers have demonstrated that restricting this intramolecular torsional motion, for instance by placing the molecule in a rigid matrix, can significantly increase the excited-state lifetime and enhance photoluminescence. arxiv.org

Reaction Mechanism Elucidation via Advanced Computational Methods

Advanced computational methods have become indispensable tools for elucidating the complex reaction mechanisms of organic molecules. In the context of this compound, these methods provide deep insights into reaction pathways that are often difficult to probe experimentally. By modeling the interactions of atoms and electrons, researchers can map out potential energy surfaces, identify key intermediates and transition states, and predict the feasibility and outcomes of various reactions.

Prediction of Regio- and Chemo-selectivity in Cycloaddition Reactions (e.g., [4+2] Cycloaddition)

Computational chemistry offers powerful predictive capabilities for understanding the regio- and chemo-selectivity of cycloaddition reactions, such as the Diels-Alder or [4+2] cycloaddition. While specific computational studies on the cycloaddition reactions of this compound are not extensively documented in the literature, the established methodologies can be applied to predict its behavior. The butatriene core, with its system of conjugated double bonds, can potentially act as either the diene or the dienophile component.

Density Functional Theory (DFT) is a common method used to explore these reaction mechanisms. researchgate.netescholarship.org Computational approaches would typically involve several key analyses:

Frontier Molecular Orbital (FMO) Theory: The relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound and a potential reactant (dienophile or diene) would be calculated. The interaction between the HOMO of one reactant and the LUMO of the other governs the reaction's facility. A smaller HOMO-LUMO gap generally indicates a more favorable reaction. The orbital coefficients at different atomic centers help predict regioselectivity, as the new bonds will preferentially form between atoms with the largest orbital coefficients.

Conceptual DFT Reactivity Indices: Indices such as chemical potential, hardness, and the Fukui function can be calculated to provide a quantitative measure of local reactivity. These indices help identify the most electrophilic and nucleophilic sites within the reacting molecules, thereby predicting the most likely orientation of attack and the resulting regiochemistry. dergipark.org.tr

Distortion/Interaction-Activation Strain Model: This model deconstructs the activation energy into two components: the distortion energy required to contort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. escholarship.org For this compound, this analysis could reveal significant steric hindrance from the phenyl groups, which would lead to a high distortion energy, potentially disfavoring certain cycloaddition pathways. escholarship.org This method is particularly useful for explaining preferences for stepwise versus concerted pathways. escholarship.org

By calculating the activation barriers for all possible regio- and chemo-isomeric pathways, the kinetically favored product can be identified as the one formed via the lowest energy transition state. mdpi.com

Analysis of Transition States, Kinetic Factors, and Reaction Barriers

The kinetic viability of a proposed reaction mechanism is determined by the height of the energy barrier, which corresponds to the energy of the transition state relative to the reactants. Computational methods are crucial for locating and characterizing these transition states. A transition state is a first-order saddle point on the potential energy surface, representing an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. nih.gov

The process of analyzing reaction barriers for a molecule like this compound involves:

Locating the Transition State (TS): Algorithms are used to search the potential energy surface for stationary points that have exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that transforms reactants into products.

Verification of the TS: Once a candidate TS structure is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the minimum energy path downhill from the transition state, ensuring that it connects the intended reactants and products. nih.gov

Calculating Activation Energy: The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the initial reactants. By including thermochemical corrections (zero-point vibrational energy, thermal and entropic contributions), the Gibbs free energy of activation (ΔG‡) can be determined, which is directly related to the reaction rate constant via transition state theory. dergipark.org.trmdpi.com

For this compound, these calculations could be used to compare the feasibility of different reaction types, such as a concerted [4+2] cycloaddition versus a stepwise (2+2) cycloaddition. The presence of bulky phenyl groups could influence the geometry and energy of the transition states, potentially raising the activation barrier for sterically demanding pathways.

Computational Studies on Isomerization Pathways and Internal Rotation Barriers

Cumulenes, including butatriene, exhibit unique forms of isomerism. Computational studies can elucidate the pathways and energy barriers associated with these processes, such as cis-trans isomerization and internal rotation around the cumulenic backbone.

The rotation around the double bonds of butatriene is a key isomerization pathway. Theoretical calculations have been employed to determine these rotational barriers and to understand how they are influenced by substituents. A study utilizing the CASPT2/6-31G(d)//B3LYP/6-31G(d) level of theory calculated the barriers to internal rotation for a series of substituted butatrienes and analogous alkenes. researchgate.net It was found that butatriene rotational barriers are generally lower than those of corresponding alkenes. researchgate.net

The effects of substituents on the stability of the ground state (GS) and the transition state (TS) for rotation can be analyzed using isodesmic equations. researchgate.net This analysis reveals how different groups stabilize or destabilize the planar ground state versus the twisted transition state. For butatrienes, both electron-donating and electron-withdrawing groups can affect the rotational barrier.

| Compound Type | Typical Rotational Barrier (kcal/mol) | Key Finding |

| Substituted Alkenes | Higher variance | More sensitive to substituent effects |

| Substituted Butatrienes | Lower than analogous alkenes | Less variance in rotational barriers compared to alkenes researchgate.net |

Theoretical Insights into Electron Delocalization and Aromaticity in Butatriene Systems

Electron delocalization is a fundamental concept used to describe the stability and reactivity of conjugated molecules. chemrxiv.org Aromaticity is a specific manifestation of electron delocalization in cyclic systems that leads to enhanced stability. chemrxiv.orgarxiv.org While this compound is an acyclic molecule, the butatriene core is a fully conjugated π-system, and the attached phenyl rings are aromatic. Theoretical methods allow for a quantitative assessment of electron delocalization throughout the molecule.

Several computational tools are used to quantify electron delocalization and aromaticity:

Geometry-Based Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) index evaluates aromaticity based on the degree of bond length equalization in a ring. For the phenyl groups in this compound, a HOMA value close to 1 would confirm their high aromatic character.

Magnetic-Based Indices: The Nucleus-Independent Chemical Shift (NICS) is a popular method where a probe nucleus is placed at the center of a ring. A negative (shielded) NICS value is indicative of a diatropic ring current and aromaticity.

Electron Delocalization Indices: The Quantum Theory of Atoms in Molecules (QTAIM) allows for the calculation of the Delocalization Index (DI), which measures the number of electrons shared between any two atomic basins. semanticscholar.org Related indices like the Para-Delocalization Index (PDI) for six-membered rings and the Aromatic Fluctuation Index (FLU) can provide detailed insight into the π-electron distribution. rsc.org These could be used to analyze how the butatriene linkage affects the electron delocalization within the phenyl rings.

Reactivity and Mechanistic Studies of Tetraphenylbutatriene

Cycloaddition Reactions Involving Butatrienes

Butatrienes, including tetraphenylbutatriene, participate in various cycloaddition reactions, with the [4+2] cycloaddition, or Diels-Alder reaction, being a key area of study. These reactions are valuable in synthesis for forming six-membered rings. The reactivity and selectivity of butatrienes in these cycloadditions are influenced by the substituents on the butatriene framework.

Regioselectivity and Stereoselectivity in [4+2] Cycloadditions of Substituted Butatrienes

The regioselectivity and stereoselectivity of [4+2] cycloaddition reactions involving substituted butatrienes are governed by both electronic and steric factors. In these reactions, the butatriene can act as the diene component. The substitution pattern on the butatriene influences the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the preferred orientation of the dienophile as it approaches the diene.

For instance, density functional theory (DFT) calculations have been employed to examine the regio- and stereoselective preferences in [4+2] cycloaddition reactions of various dienes. nih.gov These studies evaluate activation energies, reaction energies, and molecular orbital interactions to predict the most favorable reaction pathways. nih.gov The stereoselectivity is often dependent on favorable secondary orbital interactions, which stabilize the transition state leading to a specific stereoisomer. nih.gov

Substituent Effects on Reaction Selectivity and Exergonicity

Substituents on the butatriene skeleton have a profound impact on the selectivity and exergonicity (the degree to which a reaction releases energy) of cycloaddition reactions. nih.gov Electron-donating and electron-withdrawing groups alter the electron density of the butatriene system, affecting its reactivity towards dienophiles.

Generally, in a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts more readily with an electron-poor dienophile. nih.govlibretexts.org Therefore, electron-donating groups on the butatriene can enhance its reactivity. Conversely, in an inverse-electron-demand Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile. The nature of the substituents determines which type of reaction is favored. nih.gov

Studies on substituted hemifullerenes, which contain butatriene-like fragments, have shown that electron-withdrawing groups can lower the activation energy barriers for [4+2] cycloaddition reactions. nih.gov This is attributed to the lowering of the LUMO energy of the diene, leading to a smaller HOMO-LUMO gap between the diene and the dienophile and a more favorable interaction. nih.gov

The table below summarizes the effect of different substituents on the activation energy of the Diels-Alder reaction of a substituted hemifullerene with 1,3-butadiene, illustrating the impact of electronic effects on reaction kinetics.

Reactions of this compound with Transition Metal Complexes

The electron-rich cumulenic system of this compound makes it an interesting ligand for transition metals. It can coordinate to metal centers in various ways, leading to the formation of a diverse range of organometallic complexes.

Synthesis and Structural Characterization of Iron Carbonyl Complexes

This compound reacts with iron carbonyls, such as diiron nonacarbonyl (Fe₂(CO)₉) or triiron dodecacarbonyl (Fe₃(CO)₁₂), to form a variety of iron carbonyl complexes. The specific products formed depend on the reaction conditions, including the stoichiometry of the reactants, the solvent, and the temperature.

The synthesis of these complexes often involves the displacement of CO ligands from the iron carbonyl precursor by the this compound ligand. The resulting complexes have been characterized by various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction. researchgate.net These studies have revealed a range of coordination modes for the this compound ligand.

Investigation of Ligand-Metal Bonding and Coordination Modes

In its complexes with transition metals, this compound can act as a multidentate ligand, coordinating to the metal center through its π-system. The bonding is typically described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the filled π-orbitals of the ligand to empty d-orbitals of the metal, and π-back-donation from filled d-orbitals of the metal to empty π*-orbitals of the ligand. lkouniv.ac.in

The coordination mode of this compound can vary. It can coordinate as a simple diene, using only two of its double bonds, or it can involve all three double bonds in bonding to one or more metal centers. The specific coordination mode is influenced by the electronic and steric properties of both the ligand and the metal complex. lkouniv.ac.in

The table below presents typical bond lengths observed in a this compound-iron carbonyl complex, providing insight into the nature of the metal-ligand interaction.

Carbonylation Reactions and Derived Products of this compound

Transition metal-catalyzed carbonylation reactions are fundamental processes in organic synthesis, allowing for the introduction of a carbonyl group into a molecule. ethernet.edu.et While direct carbonylation of this compound itself is not widely reported, the metal complexes of this compound can be precursors for further reactions.

The coordinated this compound ligand can influence the reactivity of the metal center, potentially enabling catalytic cycles that involve CO insertion. The products derived from such reactions would depend on the specific catalytic system and reaction conditions employed. For example, in palladium-catalyzed carbonylation reactions, aryl halides can react with carbon monoxide and a nucleophile to form carbonyl compounds. nih.gov The principles of these reactions could potentially be applied to functionalize the phenyl groups of this compound in its metal complexes.

Photochemical Reactions and Dimerization Processes of this compound

Solid-State Photodimerization and Product Characterization

The irradiation of single crystals of 1,1,4,4-tetraphenyl-1,2,3-butatriene leads to a single dimeric product. This reaction proceeds as a single-crystal-to-single-crystal transformation, a process controlled by the arrangement of the molecules in the crystal lattice, often referred to as topochemical control. The structure of this photodimer has been unequivocally identified through X-ray crystallography as the centrosymmetric 1,2,3,4-tetraphenyl-5,6-bis(diphenylmethylene)tricyclo[4.2.0.02,5]octane. This specific stereochemistry is dictated by the packing of the monomer units in the crystal, which pre-organizes them for this particular cycloaddition reaction. The reaction has been studied using various spectroscopic techniques, including IR and Raman spectroscopy, to further characterize both the reactant and the product.

| Reactant | Product | Reaction Condition | Analytical Technique |

| 1,1,4,4-Tetraphenyl-1,2,3-butatriene | 1,2,3,4-tetraphenyl-5,6-bis(diphenylmethylene)tricyclo[4.2.0.02,5]octane | Solid-state irradiation | X-ray Crystallography, IR Spectroscopy, Raman Spectroscopy |

Mechanistic Pathways of Photoexcitation and Deactivation in this compound

The photodimerization of this compound in the solid state is believed to occur from the first excited singlet state of the triene. Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent reaction to form the dimer is a direct consequence of this photoexcitation. The topochemical control exerted by the crystal lattice plays a crucial role in guiding the excited state molecule to react with a neighboring molecule in a specific orientation, thus leading to the formation of a single, well-defined dimeric product.

Formation and Reactivity of Anionic Species Derived from this compound

This compound can be electrochemically reduced to form stable anionic species, which exhibit their own characteristic reactivity.

Electrochemical Reduction and Generation of Dianions

The electrochemical reduction of 1,1,4,4-tetraphenyl-1,2,3-butatriene has been investigated in solvents such as N,N-dimethylformamide (DMF) and acetonitrile (MeCN). These studies, employing techniques like cyclic voltammetry and in situ visible and ESR spectroscopy, have shown that the reduction occurs in two reversible one-electron steps. The first reduction leads to the formation of a stable radical anion, while the second reduction generates the corresponding dianion. The stability of these anionic species is solvent-dependent; for instance, the dianion is stable in DMF but undergoes protonation by the solvent in MeCN. The visible and ESR spectra of the radical anion and the visible spectrum of the dianion have been successfully recorded and analyzed.

| Species | Method of Generation | Solvent(s) | Stability |

| Radical Anion | One-electron electrochemical reduction | N,N-dimethylformamide (DMF), Acetonitrile (MeCN) | Stable on the timescale of cyclic voltammetry, but undergoes slow dimerization. |

| Dianion | Two-electron electrochemical reduction | N,N-dimethylformamide (DMF), Acetonitrile (MeCN) | Stable in DMF; protonated by solvent in MeCN. |

Subsequent Reactions and Derivatization of Anionic Intermediates

The anionic species of this compound serve as versatile intermediates for further chemical transformations. The radical anion, while relatively stable, has been observed to undergo a slow dimerization reaction. This dimerization has been studied by cyclic voltammetry and is found to be a second-order reaction with respect to the radical anion concentration, suggesting a mechanism involving the reaction between two radical anions.

The dianion, generated through electrochemical reduction in a suitable solvent like tetrahydrofuran (THF), can be reacted with various electrophiles to produce derivatized products in good yields. This demonstrates the utility of the electrochemical method for both the generation of the dianion and its subsequent synthetic applications. Examples of successful derivatization include reactions with alkyl halides, acyl chlorides, and carbon dioxide.

Emerging Applications and Materials Science Relevance of Tetraphenylbutatriene

Potential as Molecular Wires and Components in Nanoscale Electronic Devices

The extended π-conjugated system of tetraphenylbutatriene and related cumulenes makes them promising candidates for use as molecular wires in electronic and optoelectronic devices. nih.gov Fully conjugated aromatic molecules are considered excellent choices for replacing traditional metal wiring in logic and memory devices at the molecular scale. nih.gov The ability to conduct charge through a single molecule is a fundamental requirement for the miniaturization of electronic components.

The semiconducting nature of cumulenes has led to their exploration in proof-of-concept electronic devices. Research into field-effect transistors (FETs) using cumulene derivatives as the active semiconducting layer has provided insights into their performance and challenges. For instance, early-generation FETs using the related compound tetraphenyl nih.govcumulene suffered from poor and non-uniform film coverage due to the formation of needle-like microcrystals, resulting in low charge mobilities of approximately 2 × 10⁻³ cm²/(V·s). cam.ac.uk

To address these processability issues, researchers have synthesized derivatives such as tetra(4-hexylphenyl) nih.govcumulene. The addition of hexyl side chains was intended to improve solubility and film-forming properties. However, initial tests showed that these modifications led to poorer FET performance compared to the parent compound, highlighting the need to optimize film-forming protocols for this new class of cumulenic semiconductors. cam.ac.uk

| Compound | Observed Charge Mobility (cm²/(V·s)) | Key Challenge | Source |

|---|---|---|---|

| Tetraphenyl nih.govcumulene | ~2 × 10⁻³ | Poor, non-uniform film formation (microcrystals) | cam.ac.uk |

| Tetra(4-hexylphenyl) nih.govcumulene | Poorer than parent compound | Requires optimization of film-forming protocols | cam.ac.uk |

The semiconducting behavior of cumulenes is strongly correlated with their molecular structure, particularly the bond length alternation (BLA) along the sp-carbon chain. cam.ac.uk A lower BLA is indicative of greater delocalization of π-electrons, which is favorable for charge transport. For example, a tetra(4-hexylphenyl) exlibrisgroup.comcumulene was found to have a BLA of 0.050 Å, a value consistent with other known exlibrisgroup.comcumulenes and indicative of significant electronic conjugation. cam.ac.uk

Energy gap engineering—the ability to tune the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is crucial for tailoring the electronic properties of materials for specific devices. While specific studies on engineering the energy gap of isolated this compound are not prominent, the principle is well-established in related organic systems. Methods for tuning the energy gap in conjugated molecules include modifying peripheral substituent groups, extending the length of the conjugated system, and embedding the molecule within a polymer matrix. chemrxiv.orgrsc.orgaps.org These strategies could theoretically be applied to the this compound framework to modulate its optical and electronic properties for different applications.

Role in Catalysis and Optoelectronic Applications

Beyond molecular electronics, the redox properties and excited-state dynamics of cumulenes are being explored for applications in catalysis and optoelectronics.

Tetraarylcumulenes have been identified as highly effective organic electrocatalysts, functioning as catalytic redox mediators for challenging chemical transformations. nih.govchemrxiv.org Specifically, they enable the electroreductive radical borylation of unactivated (hetero)aryl chlorides under mild conditions without the need for photoirradiation. nih.govchemrxiv.org This process is significant because aryl chlorides are abundant but relatively inert substrates. nih.gov

The cumulene catalyst works by undergoing one or two reversible one-electron reductions at unusually negative potentials. nih.gov The reduced cumulene then transfers an electron to the aryl chloride, initiating a process that leads to the formation of a valuable aryl radical intermediate, which is then converted to a boronate ester. nih.govchemrxiv.org This electrochemical approach offers advantages in sustainability, reduced energy use, and minimized waste compared to traditional photoredox catalysis. nih.gov The effectiveness of a tetraphenyl cumulene-based system has been demonstrated across a range of substrates. nih.gov

| Substrate (Aryl Chloride) | Product (Boronate Ester) | Isolated Yield (%) | Source |

|---|---|---|---|

| 4-Chlorobenzonitrile | 4-(Pinacolboryl)benzonitrile | 94 | nih.gov |

| Methyl 4-chlorobenzoate | Methyl 4-(pinacolboryl)benzoate | 91 | nih.gov |

| 4-Chloro-N,N-dimethylbenzamide | 4-(Pinacolboryl)-N,N-dimethylbenzamide | 81 | nih.gov |

| 1-Chloro-4-phenylbenzene | 1-(Pinacolboryl)-4-phenylbenzene | 85 | nih.gov |

| 2-Chloronaphthalene | 2-(Pinacolboryl)naphthalene | 78 | nih.gov |

Data sourced from Lai, Y., et al. (2023). nih.gov

Singlet fission is a photophysical process where a single molecule in an excited singlet state (S₁) shares its energy with a neighboring ground-state molecule, resulting in two triplet-state excitons (T₁). nih.gov This phenomenon is of great interest for enhancing the efficiency of photovoltaic devices. nih.gov For singlet fission to be energetically favorable, the energy of the singlet state must be at least twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)). arxiv.orgnorthwestern.edu

While singlet fission has been extensively studied in materials like tetracene and pentacene, there is currently limited research specifically demonstrating this process in this compound. exlibrisgroup.comnih.gov The potential for this compound to undergo singlet fission or participate in triplet-based catalytic pathways would depend on its specific singlet and triplet energy levels and the intermolecular coupling in its solid state. The exploration of cumulenes in this context remains an open area for future investigation.

Contribution to the Development of Conjugated Materials and Polymers

The rigid, linear, sp-hybridized carbon backbone of cumulenes makes them attractive building blocks for the synthesis of novel conjugated polymers. Incorporating cumulene units into a polymer backbone can lead to materials with unique optoelectronic properties and potential applications as sp-carbon-rich materials.

Recent advances have demonstrated a single-step, chain-growth approach to synthesize cross-conjugated polyenes using strained nih.govcumulenes as monomers. chemrxiv.org This method unlocks a previously unknown polymerization pathway, allowing for the creation of polymers with a high number of consecutive vinylene units. chemrxiv.org Although not using this compound directly as a monomer, this work establishes the fundamental utility of the cumulene core in polymer chemistry. The resulting polymers exhibit interesting properties, such as two-photon absorption, which is valuable for applications like high-resolution 3D printing (lithography). chemrxiv.org The development of such synthetic methods is a key step toward accessing a wider range of cumulene-based polymers and exploring their full potential in materials science.

Synthesis of Alkyne Polymers from Butatriene Homologues

The direct polymerization of cumulenic monomers like butatriene to form well-defined alkyne polymers presents a significant challenge, primarily due to the inherent instability of cumulenes. researchgate.net To circumvent this, researchers have developed a strategy using stable butatriene homologues, which mimic the reactivity of butatrienes while being thermally stable. A prominent example of this approach is the use of vinylidenecyclopropanes (VDCPs). researchgate.net

This method is inspired by the stereoelectronic properties of VDCPs, where the cyclopropane (B1198618) ring acts as a surrogate for a carbon-carbon double bond. researchgate.net The conjugation of the cyclopropane ring with the adjacent double bond in the VDCP monomer allows it to function as a butatriene homologue in controlled radical ring-opening polymerizations. This process leads to the formation of polymers with a highly regular alkyne-based backbone. The propagation is exclusively terminal-selective, resulting in complete ring-opening and an absence of backbiting, regardless of the specific polymerization conditions employed. researchgate.net

The resulting polymers possess a unique structure rich in alkyne units, which are valuable for further post-polymerization modifications and for creating materials with interesting properties. researchgate.net The synthesis represents a significant advancement in producing alkyne-based polymers through a chain-growth mechanism, offering better control over molecular weights and end groups compared to traditional step-growth methods. researchgate.net

Controlled Radical Polymerization Strategies for Butatriene-Containing Monomers

The development of controlled polymerization techniques for butatriene homologues, such as vinylidenecyclopropanes (VDCPs), has enabled the precise synthesis of alkyne polymers. researchgate.net Two key controlled radical polymerization strategies have been successfully applied: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Photoinduced-Electron-Transfer Atom-Transfer Radical Polymerization (PET-ATRP). researchgate.net These methods provide excellent control over the polymerization process, yielding polymers with predictable molecular weights, low dispersity (Đ), and high end-group fidelity. researchgate.net

RAFT Polymerization: Under RAFT conditions, the radical ring-opening polymerization of VDCPs proceeds efficiently. This technique allows for the synthesis of poly(VDCP)s with high structural regularity. The control afforded by RAFT polymerization is demonstrated by the linear evolution of molecular weight with monomer conversion and the narrow molecular weight distributions of the resulting polymers. This control also enables the synthesis of block copolymers, incorporating a well-defined alkyne block segment. researchgate.net

PET-ATRP: PET-ATRP offers a metal-free approach to the controlled synthesis of these alkyne polymers. This light-mediated technique provides excellent temporal control over the polymerization, as evidenced by "light on-off" experiments where the reaction can be started and stopped by controlling the light source. Like RAFT, PET-ATRP of VDCPs produces polymers with controlled molecular weights and narrow dispersities. researchgate.net

The successful application of these controlled radical polymerization strategies to butatriene homologues marks a significant step forward. It establishes a robust and versatile platform for creating well-defined alkyne-rich polymers, overcoming the challenges associated with the direct polymerization of unstable cumulenic monomers. researchgate.net

| Entry | Method | Initiator/CTA | Time (h) | Conversion (%) | Mn,GPC (kDa) | Đ (Mw/Mn) |

|---|---|---|---|---|---|---|

| 1 | RAFT | AIBN/CTA1 | 12 | 95 | 10.1 | 1.25 |

| 2 | RAFT | AIBN/CTA1 | 18 | >99 | 18.9 | 1.30 |

| 3 | RAFT | AIBN/CTA2 | 18 | 96 | 19.5 | 1.33 |

| 4 | PET-ATRP | TPT/EBiB | 16 | 95 | 10.8 | 1.21 |

| 5 | PET-ATRP | TPT/EBiB | 24 | >99 | 19.7 | 1.23 |

Data adapted from a study on the polymerization of vinylidenecyclopropane-1,1-dicarboxylates. Mn,GPC is the number-average molecular weight determined by Gel Permeation Chromatography, calibrated against polystyrene standards. Đ is the dispersity index. researchgate.net

Design of Materials with Tailored Optoelectronic and Mechanical Characteristics

The unique conjugated structure of this compound and the alkyne-rich polymers derived from its homologues provide a versatile platform for designing advanced materials with tunable optoelectronic and mechanical properties.

Optoelectronic Properties: Cumulenes, including this compound, are of interest for their potential use as molecular wires and in nanoscale electronic devices due to their extended π-systems. acs.orgnih.gov The design of materials with specific optoelectronic characteristics often involves modifying the core structure to control properties like the HOMO-LUMO gap, which influences absorption and emission spectra. mdpi.comnih.gov For instance, in the related tetraphenylethylene (B103901) (TPE) systems, functional groups can be introduced to create effective luminescent materials for applications such as Organic Light-Emitting Diodes (OLEDs). nih.gov By analogy, functionalizing the phenyl rings of this compound could tailor its electronic properties. Attaching electron-donating or electron-withdrawing groups can modulate the energy levels, potentially creating push-pull chromophores with intense absorption bands that extend into the near-infrared region. nih.gov This strategy allows for the rational design of materials with vivid colors and fluorescence across the visible spectrum, making them promising candidates for optoelectronic devices. chemrxiv.org

Mechanical Characteristics: The mechanical properties of polymers, such as toughness, hardness, and elasticity, are intrinsically linked to their molecular structure, particularly factors like cross-link density and crystallinity. azom.com182.160.97 The alkyne-containing polymers synthesized from butatriene homologues offer a unique advantage for tailoring mechanical properties through post-polymerization modification. The alkyne groups along the polymer backbone serve as reactive handles for "click" chemistry reactions, such as the thiol-yne reaction. researchgate.net This allows for the precise introduction of cross-links after the initial polymer has been formed.

By controlling the degree of cross-linking, the material's properties can be systematically tuned. For example, increasing the cross-link density generally leads to a higher glass transition temperature and an increased rubbery modulus, transforming a softer elastomer into a more rigid material. researchgate.net This approach enables the creation of a family of materials with a wide range of mechanical characteristics from a single parent polymer, simply by varying the extent of the post-polymerization cross-linking reaction. researchgate.net This strategy provides a powerful tool for designing materials with mechanical properties precisely engineered for specific applications. azom.com

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Outstanding Challenges in Tetraphenylbutatriene Research

This compound, a paradigmatic mdpi.comcumulene, has garnered significant academic interest due to its unique linear, sp-hybridized carbon chain and conjugated π-system. Research has established several foundational synthetic routes, with one of the earliest and most cited methods involving the reaction of metallic copper with corresponding gem-dibromoalkenes or trihalogenated precursors. researchgate.net Alternative strategies have also been developed, such as those starting from acetylenic precursors, which have broadened the accessibility to various butatriene derivatives. researchgate.net

A significant body of research has focused on the photophysical properties of this compound, revealing a key challenge that has dominated the field: extremely rapid excited-state quenching. mdpi.com Upon photoexcitation, the molecule typically returns to the ground state on a picosecond timescale, a phenomenon that severely limits its potential in applications requiring long-lived excited states, such as photocatalysis or photovoltaics. mdpi.comresearchgate.net Recent studies have made substantial contributions to understanding this quenching mechanism, attributing it primarily to intramolecular motion, specifically the dynamic planarization of the terminal phenyl groups. mdpi.commdpi.com This geometric relaxation provides an efficient pathway for non-radiative decay back to the ground state.

The primary outstanding challenges in this compound research are intrinsically linked to this rapid quenching. Overcoming this limitation is paramount for unlocking its full potential. This involves developing strategies to control its conformational dynamics and inhibit the quenching pathway. Furthermore, while its potential in molecular electronics has been theorized, translating this into practical, high-performance devices remains a significant hurdle, partly due to difficulties in optimizing the material's processability and film-forming characteristics for electronic applications. mdpi.combohrium.com

Prospective Avenues for Advanced Scholarly Inquiry into this compound Chemistry

The existing challenges surrounding this compound pave the way for numerous prospective research avenues. Future scholarly work is poised to delve deeper into its synthesis, photochemistry, and material applications, leveraging advanced computational and experimental techniques.

Future synthetic efforts will likely move beyond traditional methods to explore more sophisticated and controlled syntheses. A key goal is the development of methodologies that allow for the precise installation of functional groups designed to modulate the molecule's electronic properties and steric profile. This could involve novel catalytic systems or the application of modern cross-coupling techniques to butatrienic scaffolds. A significant area for exploration is the synthesis of derivatives where the phenyl groups are sterically hindered or covalently bridged, a strategy already shown to restrict the rotational motion responsible for excited-state quenching. mdpi.com

| Synthetic Approach | Precursors | Key Reagents/Conditions | Potential Advantages |

| Established Method | gem-dibromoalkenes or trihalogenated precursors | Metallic Copper | Direct formation of the butatriene core researchgate.net |

| Alternative Method | Acetylenic precursors | Various (e.g., organometallics) | Access to diverse substituent patterns researchgate.net |

| Prospective Strategy | Functionalized phenyl precursors | Advanced Catalysis (e.g., Pd, Cu) | Precise control over electronic/steric properties |

| Prospective Strategy | Diynes and related compounds | Novel organometallic reagents | Access to unprecedented architectures and topologies |

While the planarization of phenyl groups has been identified as a primary quenching mechanism, a more granular understanding is required. mdpi.com Advanced time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can further elucidate the complete relaxation pathway. mdpi.com Key questions remain regarding the precise nature of the excited states involved, the potential role of conical intersections, and the influence of the central cumulene bond rotation versus phenyl group torsion. mdpi.com

Recent research has demonstrated that restricting the intramolecular motion by increasing solvent viscosity or embedding the molecule in a rigid polymer matrix can significantly enhance photoluminescence and increase the excited-state lifetime by nanoseconds. mdpi.com Future work should systematically explore these environmental effects to build a comprehensive model of photophysical behavior. Understanding these dynamics is crucial for controlling the molecule's energy dissipation pathways, potentially redirecting energy towards useful photochemical reactions, such as its known solid-state photodimerization, or enabling applications in sensing or light harvesting. mdpi.comacs.orgacs.org

Key Factors Influencing this compound's Excited State Lifetime:

Phenyl Group Rotation: Dynamic planarization of phenyl groups creates a rapid non-radiative decay channel. mdpi.com

Conformational Rigidity: Covalently bridging the phenyl groups or placing the molecule in a rigid matrix hinders rotation and enhances photoluminescence. mdpi.com

Solvent Viscosity: Higher viscosity slows down the rotational motion of the phenyl groups, leading to a longer excited-state lifetime. mdpi.com

Computational chemistry has proven invaluable in modeling the behavior of this compound. mdpi.com Future research will benefit from advancements in multiscale modeling, which combines different computational techniques to study phenomena across various length and time scales. llnl.govresearchgate.net For instance, high-level quantum mechanical calculations (like Density Functional Theory and Time-Dependent DFT) can continue to probe the electronic structure and potential energy surfaces of the excited states. researchgate.net The results from these quantum models can then be used to parameterize larger-scale simulations, such as molecular dynamics, to study the behavior of this compound aggregates or their interaction with a solvent or solid-state matrix over longer timescales. This integrated approach will provide a more holistic understanding of its reactivity, from single-molecule photophysics to bulk material properties. umn.eduresearchgate.net Such models will be instrumental in predicting the outcomes of cycloaddition reactions and designing derivatives with optimized electronic and optical properties. acs.org

A significant frontier for this compound research is its incorporation into advanced functional materials. illinois.edu While theoretical interest in cumulenes as molecular wires or nanoscale electronic components is high, practical demonstrations are scarce. mdpi.com Future work should focus on designing and synthesizing derivatives with improved processability, for example, by adding solubilizing alkyl groups, to facilitate their fabrication into thin films for organic electronics. bohrium.com

The ability to control the excited-state lifetime by restricting molecular motion opens doors for applications in solid-state lighting or as sensors where changes in the local environment (viscosity, binding) could be transduced into a change in fluorescence. mdpi.com Furthermore, the unique electronic structure of cumulenes has led to speculation about their use in more exotic applications like singlet fission or catalysis. mdpi.com Realizing this potential will require a synergistic approach, combining innovative synthesis, detailed photophysical characterization, and advanced device engineering to bridge the gap between fundamental understanding and functional application.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetraphenylbutatriene, and how can experimental conditions be optimized for reproducibility?

- Methodological Answer : this compound is typically synthesized via alkyne trimerization or coupling reactions under inert atmospheres. Optimization involves controlling stoichiometry (e.g., 1:3 molar ratios for phenylacetylene derivatives) and reaction time (24–48 hours at 80–100°C). Catalysts such as Cu(I) or Pd-based systems are critical for yield improvement (≥70%) . Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization via melting point analysis (mp ~220–225°C) and elemental analysis are mandatory for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- UV-Vis Spectroscopy : Strong absorption bands at λ = 350–400 nm indicate π→π* transitions in the conjugated triene system.

- ESR/ENDOR Spectroscopy : Radical anion intermediates (e.g., [C₄Ph₄]⁻•) exhibit distinct hyperfine splitting patterns (g ≈ 2.003) under redox conditions .